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Compound of Interest

Compound Name: Jun12682

Cat. No.: B15137177 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available preclinical data for

Jun12682. All research involving animal models must be conducted in accordance with

institutional and national guidelines for the ethical treatment of animals.

Introduction
Jun12682 is a potent, orally bioavailable, noncovalent small molecule inhibitor of the severe

acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3]

The PLpro enzyme is crucial for viral replication and for the virus's ability to evade the host's

innate immune response.[1][2] By targeting PLpro, Jun12682 demonstrates significant antiviral

activity against various SARS-CoV-2 variants, including those resistant to other antivirals like

nirmatrelvir.[1][2] These notes provide a summary of the recommended dosage and

administration of Jun12682 for preclinical efficacy studies based on published pharmacokinetic

(PK) and in vivo efficacy data.

Mechanism of Action
Jun12682 employs a unique "two-pronged" binding mechanism.[1] It simultaneously targets

both a newly discovered ubiquitin Val70 (Val70Ub)-binding site and the known blocking loop

(BL2) groove near the S4 subsite of the PLpro enzyme.[1] This dual binding effectively inhibits
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the deubiquitinating and deISGylating activities of PLpro.[1][3] These activities are critical for

the virus to antagonize the host's innate immune response, particularly the interferon pathway.

[1][4] By blocking these functions, Jun12682 suppresses viral replication and helps restore the

host's natural antiviral defenses.
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Caption: Jun12682 inhibits SARS-CoV-2 PLpro, preventing the disruption of host innate

immunity.

Pharmacokinetic Profile
Jun12682 has been profiled in both in vitro and in vivo systems, demonstrating properties

suitable for oral administration.[3][5][6] The compound shows high metabolic stability, rapid

absorption, and excellent oral bioavailability in mice.[1][3]

Table 1: Pharmacokinetic Parameters of Jun12682

Parameter Species / System Value Citation(s)

In Vitro Assays

PLpro Inhibitory

Constant (Kᵢ)
N/A 37.7 nM [3][6]

Antiviral EC₅₀ (Caco-2

cells)

SARS-CoV-2 &

Variants
0.44 - 2.02 µM [1][5]

Metabolic Half-life

(T½)
Human Microsomes 131.9 min [1][3]

Plasma Protein

Binding
Mouse 85.4% [3][5]

Aqueous Solubility N/A > 5 mg/mL [1]

In Vivo Study (50

mg/kg, Oral Gavage)

Species C57BL/6J Mice N/A [5][6]

Peak Plasma

Concentration (Cₘₐₓ)
C57BL/6J Mice 4537 ng/mL [1][3]

Time to Peak

Concentration (Tₘₐₓ)
C57BL/6J Mice ~1.7 - 2.0 h [1][3]

Elimination Half-life

(T½)
C57BL/6J Mice 2.0 h [1][3]
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| Oral Bioavailability (F) | C57BL/6J Mice | 72.8% |[1][3] |

Toxicology Summary
Detailed toxicology studies, such as maximum tolerated dose (MTD) or NOAEL assessments,

are not extensively covered in the cited literature. However, the compound has been evaluated

for off-target effects against structurally related human deubiquitinases. Jun12682 showed no

inhibitory activity against USP7 and USP14 at concentrations up to 40 µM, indicating a high

degree of specificity for the viral PLpro enzyme.[6] The efficacy studies, where mice received

250 mg/kg twice daily and achieved complete survival, suggest this dose was well-tolerated

within the context of the experiment.[1]

Recommended Dosing for Efficacy Studies
The dosage recommendations below are based on a published in vivo study in a lethal SARS-

CoV-2 mouse model, which demonstrated significant therapeutic benefit.[1]

Table 2: Recommended Dosing for In Vivo Antiviral Efficacy Studies

Animal
Model

Virus
Strain

Route of
Administr
ation

Recomm
ended
Dose

Dosing
Frequenc
y

Key
Outcome

Citation(s
)

| BALB/c Mouse | Mouse-adapted SARS-CoV-2 | Oral (p.o.) | 250 mg/kg | Twice a day (BID) |

Complete survival, reduced body weight loss, and lower lung viral loads. |[1] |

Experimental Protocols
In Vivo Antiviral Efficacy Study in a SARS-CoV-2 Mouse
Model
This protocol describes a general workflow for assessing the in vivo efficacy of Jun12682 in a

mouse model of SARS-CoV-2 infection.
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Start 1. Animal Acclimatization
(e.g., BALB/c mice)

2. Intranasal Infection
with mouse-adapted

SARS-CoV-2

3. Randomize Mice
into Treatment Groups

(n=5-10 per group)

4. Initiate Treatment:
- Vehicle Control (p.o., BID)
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- Clinical Signs
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- Histopathology (Lung Lesions)
End
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Caption: Workflow for evaluating the in vivo antiviral efficacy of Jun12682.

Protocol Steps:

Animal Acclimatization: Acclimate BALB/c mice under appropriate biosafety level conditions

(BSL-3 for SARS-CoV-2 studies) for at least one week prior to the experiment.

Infection: Anesthetize mice and infect them intranasally with a lethal dose of a mouse-

adapted SARS-CoV-2 strain on Day 0.

Randomization: Following infection, randomize animals into treatment and control groups

(e.g., n=5-10 mice per group).

Compound Formulation and Administration:

Prepare Jun12682 as a suspension in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose

with 0.2% (v/v) Tween 80 in sterile water).

Administer the vehicle or Jun12682 suspension (250 mg/kg) via oral gavage twice daily,

starting on Day 0 post-infection.

Monitoring:

Record survival and body weight daily for the duration of the study (e.g., 14 days).

Monitor animals for clinical signs of disease.

Endpoint Analysis:

At a predetermined time point (e.g., 4 days post-infection), a subset of mice may be

euthanized.[5]
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Harvest lungs for downstream analysis.

Quantification of Viral Load and Pathology:

Quantify viral RNA in lung tissue using quantitative reverse transcription PCR (qRT-PCR).

Perform histopathological analysis on lung tissue sections to assess inflammation and

lesions.[1][5]

Formulation Protocol for Oral Administration
Materials:

Jun12682 powder

Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

Mortar and pestle or a suitable homogenizer

Sterile, light-protected tubes

Calibrated pipettes and analytical balance

Procedure:

Calculate and weigh the required amount of Jun12682 powder to achieve the target

concentration (e.g., 25 mg/mL for a 10 mL/kg dosing volume to deliver 250 mg/kg).

Add a small volume of the vehicle to the powder in a mortar and triturate to create a uniform

paste. This prevents clumping.

Gradually add the remaining vehicle while continuously mixing or homogenizing until the

desired final volume is reached.

Ensure the final product is a homogenous suspension.

Store the formulation in a sterile, light-protected tube at 4°C. Agitate vigorously (e.g., vortex)

to ensure uniform suspension before each administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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